4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline
Overview
Description
The compound appears to contain several structural components, including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, and a 1H-imidazole ring . These components are common in a variety of organic compounds and can contribute to the compound’s overall properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent rings and functional groups . The presence of the oxadiazole and imidazole rings could potentially result in a planar structure, while the methoxy groups on the phenyl ring could influence its electronic properties.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole and imidazole rings, as well as the methoxy groups on the phenyl ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its solubility in organic solvents .
Scientific Research Applications
Synthesis and Characterization of Novel Bioactive Compounds
One significant area of research involves the synthesis and characterization of novel bioactive compounds containing the 1,2,4-oxadiazole ring, similar to the structure of 4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline. Maftei et al. (2013) synthesized natural product analogs starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline and tested them for antitumor activity against various cell lines, finding significant bioactivity (Maftei et al., 2013).
Antimicrobial and Anti-Proliferative Activities
The antimicrobial and anti-proliferative properties of 1,2,4-oxadiazole derivatives are also a focus. Al-Wahaibi et al. (2021) synthesized N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole and evaluated their inhibitory activity against bacteria and fungi, as well as their anti-proliferative activity against various cancer cell lines. They found significant broad-spectrum antibacterial activities and potent activity against specific Gram-positive bacteria (Al-Wahaibi et al., 2021).
Corrosion Inhibition Properties
Research has also been conducted on the corrosion inhibition properties of 1,3,4-oxadiazole derivatives. Ammal et al. (2018) synthesized several derivatives and assessed their corrosion inhibition ability towards mild steel in sulfuric acid, revealing their potential as protective agents in industrial applications (Ammal et al., 2018).
Anticancer Agents
The potential of these compounds as anticancer agents is a recurring theme in research. Rashid et al. (2012) synthesized benzimidazoles bearing oxadiazole nucleus and evaluated them as anticancer agents, with significant growth inhibition activity observed in certain compounds (Rashid et al., 2012).
Synthesis of Intermediates for Antitumor Agents
The synthesis of intermediates for antitumor agents is another application. For instance, Yang Shijing (2013) synthesized an intermediate for the antitumor agent nilotinib, starting from 3,5-dinitro-1-trifluoromethylbenzene (Yang Shijing, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-26-17-8-5-14(9-18(17)27-2)19-23-20(28-24-19)16-11-25(12-22-16)10-13-3-6-15(21)7-4-13/h3-9,11-12H,10,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIDFHXFIUTKQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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